molecular formula C14H12FNO2 B5675995 3-fluoro-N-(3-methoxyphenyl)benzamide

3-fluoro-N-(3-methoxyphenyl)benzamide

Cat. No.: B5675995
M. Wt: 245.25 g/mol
InChI Key: JVRLXRSVFNWGJR-UHFFFAOYSA-N
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Description

3-fluoro-N-(3-methoxyphenyl)benzamide is a chemical compound with the molecular formula C14H12FNO2 and a molecular weight of 245.256 g/mol . It is a member of the benzamide class of compounds, which are known for their diverse applications in various fields, including medicinal chemistry and material science.

Preparation Methods

The synthesis of 3-fluoro-N-(3-methoxyphenyl)benzamide typically involves the reaction of 3-methoxyaniline with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography .

Chemical Reactions Analysis

3-fluoro-N-(3-methoxyphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: It can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom in the benzamide can be substituted with other nucleophiles under appropriate conditions.

Scientific Research Applications

3-fluoro-N-(3-methoxyphenyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-fluoro-N-(3-methoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological effect. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

3-fluoro-N-(3-methoxyphenyl)benzamide can be compared with other benzamide derivatives, such as:

These comparisons highlight the unique properties of this compound, such as its specific reactivity and binding characteristics.

Properties

IUPAC Name

3-fluoro-N-(3-methoxyphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO2/c1-18-13-7-3-6-12(9-13)16-14(17)10-4-2-5-11(15)8-10/h2-9H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVRLXRSVFNWGJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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